1-(3-Methylcyclohexyl)-1-phenylmethanimine
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Overview
Description
1-(3-Methylcyclohexyl)-1-phenylmethanimine is an organic compound that features a cyclohexane ring substituted with a methyl group and a phenylmethanimine group
Preparation Methods
The synthesis of 1-(3-Methylcyclohexyl)-1-phenylmethanimine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple alkenes or alkanes. The methyl group is introduced via alkylation reactions.
Introduction of the Phenylmethanimine Group: The phenylmethanimine group is attached to the cyclohexane ring through a condensation reaction involving aniline and a suitable aldehyde or ketone under acidic or basic conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
Chemical Reactions Analysis
1-(3-Methylcyclohexyl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylcyclohexyl)-1-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methylcyclohexyl)-1-phenylmethanimine exerts its effects involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)-1-phenylmethanimine can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the phenylmethanimine group.
Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring but lacks the imine functionality.
N-Methylcyclohexylamine: Similar in structure but has a methyl group attached to the nitrogen atom instead of the cyclohexane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
803642-98-0 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(3-methylcyclohexyl)-phenylmethanimine |
InChI |
InChI=1S/C14H19N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3 |
InChI Key |
SBEORQUVZNOGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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